molecular formula C23H23NO3S B2529507 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(thiophen-2-yl)methyl]benzamide CAS No. 322678-98-8

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2529507
CAS No.: 322678-98-8
M. Wt: 393.5
InChI Key: TUHDQFUNUZIGQG-UHFFFAOYSA-N
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Description

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzofuran moiety, a thiophene ring, and a benzamide group

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the benzofuran and thiophene rings suggests possible interactions with biological macromolecules.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure may be optimized to enhance its activity and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its stability and functional groups.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and possible uses in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and thiophene rings.

    Reduction: Reduction reactions can target the benzamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran and thiophene rings.

    Reduction: Amines derived from the reduction of the benzamide group.

    Substitution: Halogenated or other substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzofuran and thiophene rings may interact with enzymes or receptors, modulating their activity. The benzamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol: Similar benzofuran structure but with a hydroxyl group.

    4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Contains a benzimidazole ring instead of a benzofuran.

    Carbosulfan: Features a benzofuran ring but with different functional groups.

Uniqueness

The uniqueness of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(thiophen-2-yl)methyl]benzamide lies in its combination of benzofuran, thiophene, and benzamide groups. This combination provides a unique set of chemical properties and potential biological activities that are not found in the similar compounds listed above.

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c1-23(2)13-18-5-3-7-20(21(18)27-23)26-15-16-8-10-17(11-9-16)22(25)24-14-19-6-4-12-28-19/h3-12H,13-15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHDQFUNUZIGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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